molecular formula C21H20FN3O3 B2357364 2-[4-(3-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide CAS No. 898409-45-5

2-[4-(3-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide

Cat. No. B2357364
CAS RN: 898409-45-5
M. Wt: 381.407
InChI Key: YVGIULADRRUIAZ-UHFFFAOYSA-N
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Description

2-[4-(3-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide, also known as FLAP inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

2-[4-(3-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide inhibitor works by inhibiting the activity of 5-lipoxygenase-activating protein (2-[4-(3-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide), which is a key enzyme involved in the biosynthesis of leukotrienes. By inhibiting 2-[4-(3-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide, 2-[4-(3-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide inhibitor prevents the formation of leukotrienes, which reduces inflammation and improves respiratory function.
Biochemical and Physiological Effects:
2-[4-(3-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide inhibitor has been shown to reduce the production of leukotrienes in vitro and in vivo. It has also been shown to improve lung function and reduce inflammation in animal models of asthma and COPD. Additionally, 2-[4-(3-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide inhibitor has been shown to have anti-inflammatory effects in human studies.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[4-(3-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide inhibitor is its specificity towards 2-[4-(3-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide, which reduces the risk of off-target effects. However, 2-[4-(3-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide inhibitor has a short half-life, which limits its effectiveness in vivo. Additionally, 2-[4-(3-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide inhibitor has poor solubility in water, which makes it difficult to administer in animal studies.

Future Directions

There are several future directions for 2-[4-(3-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide inhibitor research. One potential direction is the development of more potent and selective 2-[4-(3-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide inhibitors with longer half-lives. Another direction is the investigation of 2-[4-(3-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide inhibitor in other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the combination of 2-[4-(3-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide inhibitor with other anti-inflammatory agents may be a promising approach for the treatment of inflammatory disorders.

Synthesis Methods

The synthesis of 2-[4-(3-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide inhibitor involves the reaction of 3-fluorobenzoyl chloride with 1,4-dioxo-2(1H)-pyrazinone, followed by the reaction of the resulting intermediate with N-(4-isopropylphenyl)acetamide. The final product is obtained through purification and isolation steps.

Scientific Research Applications

2-[4-(3-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory disorders. It has been shown to inhibit the biosynthesis of leukotrienes, which are inflammatory mediators involved in the pathogenesis of these diseases.

properties

IUPAC Name

2-[4-(3-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3/c1-14(2)15-6-8-17(9-7-15)23-19(26)13-24-10-11-25(21(28)20(24)27)18-5-3-4-16(22)12-18/h3-12,14H,13H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGIULADRRUIAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide

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